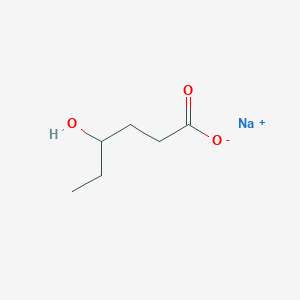
(R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is a derivative of isoquinoline, a structure known for its presence in many natural alkaloids and synthetic pharmaceuticals. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
Carboxylation: The precursor undergoes carboxylation to introduce the carboxylic acid group. This step can be achieved using reagents like carbon dioxide under high pressure or other carboxylating agents.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer. This can be done using chiral resolution techniques or asymmetric synthesis.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution processes can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is used as a building block for synthesizing complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound is studied for its potential interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of isoquinoline derivatives in biological systems.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against various diseases, including neurological disorders and cancers.
Industry
Industrially, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: The parent compound without the carboxylic acid group.
Quinoline Derivatives: Compounds with a similar core structure but different functional groups.
Isoquinoline Alkaloids: Naturally occurring compounds with similar structural motifs.
Uniqueness
®-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups. This uniqueness allows for selective interactions with biological targets and distinct chemical reactivity, making it valuable for various scientific and industrial applications.
Propiedades
IUPAC Name |
(1R)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWFHMARMBMUOJ-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H](NCC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B8147091.png)
![Dimethyl 4,4'-([2,2'-bipyridine]-5,5'-diyl)dibenzoate](/img/structure/B8147094.png)




![tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B8147132.png)


![4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B8147154.png)
![Sodium;2-[4-(2-oxidoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B8147160.png)
